

Application of Pb₂CrO₅ in Photoelectrochemical Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: Chrome Orange

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Introduction

Lead(II) chromate(V) oxide (Pb₂CrO₅), a mixed-valence compound of lead and chromium, has emerged as a promising candidate material for photoanodes in photoelectrochemical (PEC) cells for solar energy conversion. Its ability to absorb visible light and generate a photocurrent makes it a subject of interest for applications such as water splitting to produce hydrogen fuel. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of Pb₂CrO₅ as a photoanode in PEC systems. While Pb₂CrO₅ shows potential, it is crucial to note that its stability is a significant concern, as lead chromates can be susceptible to photocorrosion in aqueous electrolytes.

Quantitative Data Summary

The photoelectrochemical performance of Pb₂CrO₅ has been evaluated in several studies. The key performance metrics are summarized in the table below for easy comparison.

Parameter	Value	Conditions	Reference
Photocurrent Density	0.23 mA/cm ²	At 0.4 V vs. Ag/AgCl under 100 mW/cm ² UV-Vis light irradiation in an electrolyte containing a sulfite scavenger.	[1][2]
Incident Photon-to-Current Efficiency (IPCE)	10%	At a wavelength of 340 nm.	[1][2]
Band Gap (Optical)	2.25 eV	Determined from UV-Vis absorption spectroscopy.	[1]
Absorption Wavelength	Up to 550 nm	Visible light activity.	[1][2]

Experimental Protocols

I. Synthesis of Pb₂CrO₅ Precursor Solution

This protocol describes the preparation of a precursor solution suitable for the fabrication of Pb₂CrO₅ thin films by drop casting.

Materials:

- Lead(II) nitrate (Pb(NO₃)₂)
- Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
- Ethylene glycol

Procedure:

- Prepare a 6 mM solution of Pb(NO₃)₂ in ethylene glycol.
- Prepare a 3 mM solution of Cr(NO₃)₃·9H₂O in ethylene glycol.

- Mix the $\text{Pb}(\text{NO}_3)_2$ and $\text{Cr}(\text{NO}_3)_3$ solutions in a 2:1 molar ratio of Pb:Cr to achieve the desired stoichiometry for Pb_2CrO_5 .
- Stir the resulting solution thoroughly to ensure homogeneity.

II. Fabrication of Pb_2CrO_5 Photoanode by Drop Casting

This protocol outlines the steps for depositing a Pb_2CrO_5 thin film onto a conductive substrate, such as fluorine-doped tin oxide (FTO) glass, to create a photoanode.

Materials:

- Pb_2CrO_5 precursor solution (from Protocol I)
- FTO-coated glass substrates
- Ethanol
- Deionized water
- Tube furnace

Procedure:

- Clean the FTO glass substrates by sonicating in ethanol and deionized water for 15 minutes each, followed by drying under a stream of nitrogen.
- Place the cleaned FTO substrate on a level surface.
- Using a micropipette, carefully drop-cast a specific volume of the Pb_2CrO_5 precursor solution onto the conductive side of the FTO substrate. The volume will depend on the desired film thickness and substrate area.
- Allow the solvent to evaporate at room temperature in a dust-free environment.
- Transfer the coated substrate to a tube furnace for annealing.
- Heat the substrate to 500 °C at a ramp rate of 1 °C/min and hold at this temperature for 3 hours.

- Allow the furnace to cool down naturally to room temperature.
- The resulting film should have an orange color, characteristic of Pb_2CrO_5 .

III. Photoelectrochemical Measurements

This protocol describes the setup and procedure for evaluating the photoelectrochemical performance of the fabricated Pb_2CrO_5 photoanode.

Equipment:

- Potentiostat
- Three-electrode photoelectrochemical cell with a quartz window
- Pb_2CrO_5 photoanode (working electrode)
- Platinum wire or foil (counter electrode)
- Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
- Solar simulator (e.g., Xe lamp with AM 1.5G filter, 100 mW/cm^2)
- Monochromator for IPCE measurements

Electrolyte:

- An aqueous electrolyte solution, for example, $0.1 \text{ M Na}_2\text{SO}_4$. To mitigate photocorrosion and obtain stable photocurrents for performance evaluation, a hole scavenger such as $0.1 \text{ M Na}_2\text{SO}_3$ can be added.

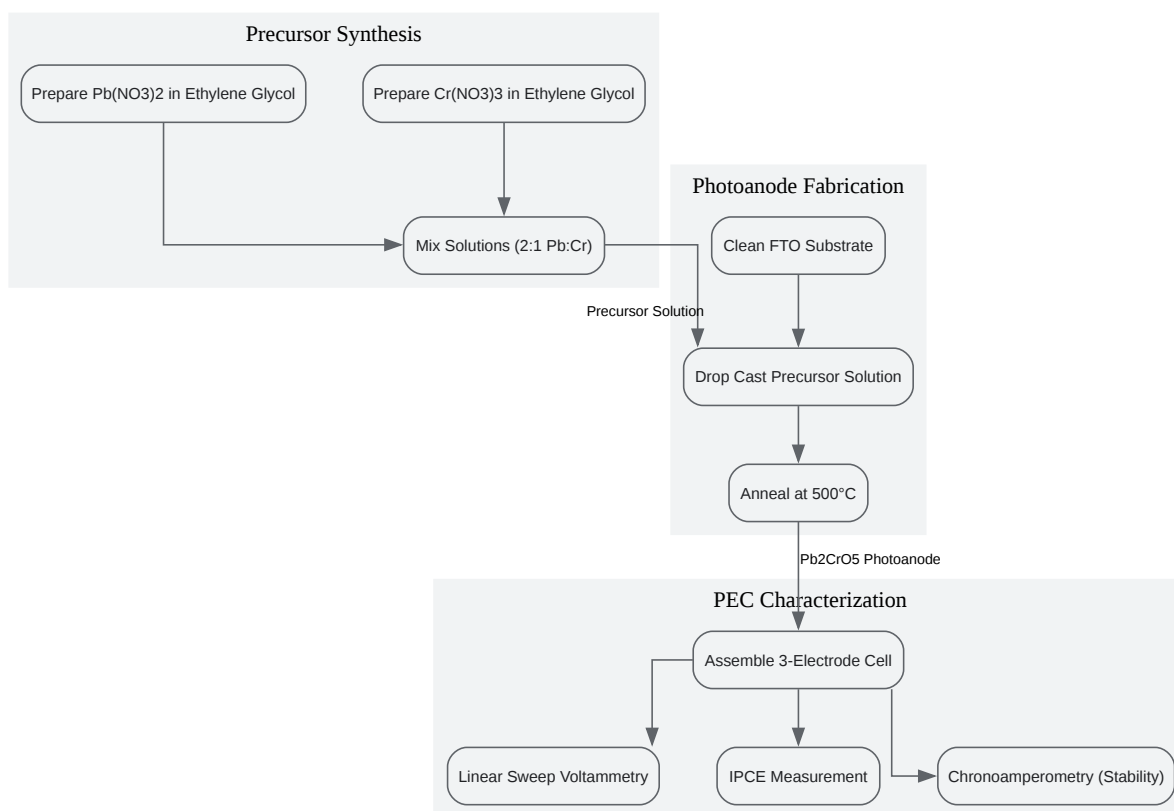
Procedure:

- Linear Sweep Voltammetry (LSV):
 - Assemble the three-electrode cell with the Pb_2CrO_5 photoanode as the working electrode, platinum as the counter electrode, and Ag/AgCl as the reference electrode.
 - Fill the cell with the chosen electrolyte.

- Illuminate the photoanode through the quartz window with the solar simulator.
- Scan the potential from a suitable starting potential (e.g., -0.6 V vs. Ag/AgCl) to a suitable ending potential (e.g., 1.0 V vs. Ag/AgCl) at a scan rate of 10-50 mV/s and record the current density.
- Perform a control scan in the dark. The difference in current density between the light and dark scans represents the photocurrent.
- Incident Photon-to-Current Efficiency (IPCE) Measurement:
 - Use a monochromator to illuminate the photoanode with light of specific wavelengths.
 - Measure the photocurrent generated at each wavelength at a constant applied potential (e.g., 0.3 V vs. Ag/AgCl).
 - Measure the power of the incident light at each wavelength using a calibrated photodiode.
 - Calculate the IPCE using the following formula:
$$\text{IPCE (\%)} = \frac{1240 \times \text{Photocurrent Density [mA/cm}^2\text{]}}{\text{Wavelength [nm]} \times \text{Incident Light Power Density [mW/cm}^2\text{]}} \times 100$$
- Stability Test (Chronoamperometry):
 - Hold the photoanode at a constant potential (e.g., 0.4 V vs. Ag/AgCl) under continuous illumination.
 - Record the photocurrent as a function of time for an extended period (e.g., several hours). A stable photocurrent indicates good stability, while a decaying photocurrent suggests degradation.

Visualizations

Experimental Workflow for Pb₂CrO₅ Photoanode Fabrication and Testing



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Caption: Workflow for Pb_2CrO_5 photoanode preparation and testing.

Proposed Photoelectrochemical Mechanism of Pb_2CrO_5

Caption: General mechanism of PEC water splitting at a Pb_2CrO_5 photoanode.

Discussion on Stability

A critical consideration for the practical application of Pb_2CrO_5 in PEC cells is its long-term stability. Lead chromates are known to be susceptible to photocorrosion in aqueous environments. Under illumination, the photogenerated holes at the valence band can oxidize the semiconductor itself, leading to the dissolution of Pb^{2+} and $\text{Cr}^{3+}/\text{Cr}^{6+}$ ions into the electrolyte. This process can result in a decrease in photocurrent over time and the degradation of the photoanode. The use of a sacrificial hole scavenger, such as sulfite (SO_3^{2-}), can help to mitigate this issue by preferentially being oxidized over the semiconductor material, thus allowing for a more stable measurement of the material's intrinsic photoactivity. However, for applications like water splitting, where the oxidation of water is the desired reaction, the inherent instability of Pb_2CrO_5 remains a significant challenge that requires further research, potentially through the development of protective coatings or operation in non-aqueous electrolytes.

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